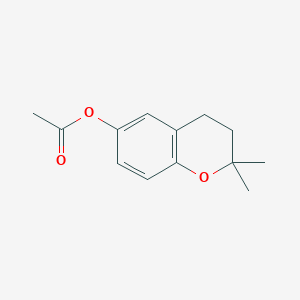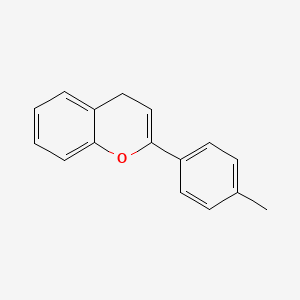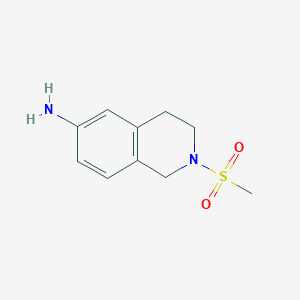
2,2-Dimethylchroman-6-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylchroman-6-yl acetate is an organic compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and bioactive molecules. The structure of this compound consists of a chroman ring system with two methyl groups at the 2-position and an acetate group at the 6-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylchroman-6-yl acetate typically involves the reaction of 2,2-dimethylchroman-6-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl group at the 6-position.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethylchroman-6-yl acetate can undergo various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form a carboxylic acid derivative.
Reduction: The chroman ring can be reduced to form a dihydrochroman derivative.
Substitution: The acetate group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products Formed:
Oxidation: 2,2-Dimethylchroman-6-carboxylic acid.
Reduction: 2,2-Dimethyl-3,4-dihydrochroman-6-yl acetate.
Substitution: 2,2-Dimethylchroman-6-yl halides or amines.
Applications De Recherche Scientifique
2,2-Dimethylchroman-6-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylchroman-6-yl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical reactions. The chroman ring system can interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
2,2-Dimethylchroman-8-yl acetate: Similar structure but with the acetate group at the 8-position.
2,2-Dimethylchroman-6-yl methacrylate: Similar structure but with a methacrylate group instead of an acetate group.
2,2-Dimethylchroman-6-yl propionate: Similar structure but with a propionate group instead of an acetate group.
Uniqueness: 2,2-Dimethylchroman-6-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the acetate group at the 6-position influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
(2,2-dimethyl-3,4-dihydrochromen-6-yl) acetate |
InChI |
InChI=1S/C13H16O3/c1-9(14)15-11-4-5-12-10(8-11)6-7-13(2,3)16-12/h4-5,8H,6-7H2,1-3H3 |
Clé InChI |
NOTCXAFPPLRXEE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(C=C1)OC(CC2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B11881290.png)






![2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11881332.png)





